5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives involves several steps, including the reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate. This process yields the corresponding acid amides, which are starting materials for the synthesis of various derivatives possessing fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2000). Another approach involves heating pyrrolo[2,3-d]pyrimidin-4(3H)-ones in a mixture of phosphorus pentoxide, N,N-dimethylcyclohexylamine, and the appropriate amine hydrochloride to prepare substituted derivatives (Jørgensen, Girgis, & Pedersen, 1985).
Molecular Structure Analysis
The molecular structure of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives showcases variations depending on the substituents and synthesis methods. Structural optimization and studies have led to the identification of derivatives with potent activity in various models, highlighting the importance of the core structure in biological activity (Li et al., 2018).
Chemical Reactions and Properties
Reactions involving 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine often lead to the formation of derivatives with diverse biological activities. These reactions include condensation, cyclization, and coupling reactions that modify the core structure to yield compounds with enhanced properties. For instance, derivatives have been synthesized that show potent inhibitory activity against Ser/Thr kinases, which are significant for their applications in biological and medicinal chemistry (Deau et al., 2013).
Scientific Research Applications
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Anti-Inflammatory Applications
- Field : Pharmacology
- Application Summary : Pyrimidines, including 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods and Procedures : Numerous methods for the synthesis of pyrimidines are described . The anti-inflammatory effects of pyrimidines are studied by observing their inhibitory response against certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Antitubercular Applications
- Field : Microbiology
- Application Summary : 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been explored as antitubercular agents .
- Methods and Procedures : The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .
- Results : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .
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Inhibition of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK)
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JAK Inhibitor
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Antitumor Applications
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Pharmaceutical Intermediate
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BTK Inhibitors for the Treatment of Rheumatoid Arthritis
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Antiviral Applications
- Field : Virology
- Application Summary : Pyrimidines, including 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been found to have antiviral effects .
- Methods and Procedures : Numerous methods for the synthesis of pyrimidines are described . The antiviral effects of pyrimidines are studied by observing their inhibitory response against certain vital viral mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
Future Directions
The future directions for the research and development of “5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its derivatives could involve further exploration of their potential applications in various fields . For instance, one study suggested that these compounds may be employed in the development of future antidiabetic drugs .
properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWNAJJTKKUMEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418300 | |
Record name | 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
1501-10-6 | |
Record name | 1501-10-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20418300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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